molecular formula C19H21N5O2 B3013555 N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946312-37-4

N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B3013555
CAS No.: 946312-37-4
M. Wt: 351.41
InChI Key: MKSHBUOOUUVOTB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin core substituted with a phenyl group at position 1 and a cyclopentyl-propanamide side chain at position 3. Below, we compare its structural and inferred functional attributes with analogs reported in recent studies.

Properties

IUPAC Name

N-cyclopentyl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-17(22-14-6-4-5-7-14)10-11-23-13-20-18-16(19(23)26)12-21-24(18)15-8-2-1-3-9-15/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSHBUOOUUVOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell proliferation. The compound binds to the active site of the kinase, preventing its phosphorylation activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Key Substituents

The pyrazolo[3,4-d]pyrimidin scaffold is common among analogs, but substituents critically modulate activity:

Compound Name/ID Core Structure Key Substituents Biological Targets Tested
Target Compound Pyrazolo[3,4-d]pyrimidin 1-Phenyl, 5-(N-cyclopentylpropanamide) Not reported in evidence
Compounds 234–237 () Pyrazolo[3,4-d]pyrimidin Benzylidene acetohydrazide groups, variable R-groups EGFR, MCF-7 cancer cells
Compound Pyrazolo[3,4-d]pyrimidin 1-(4-Fluorophenyl), 3-methylpyrazole, cyclopentylpropanamide Not reported
Peptide Derivatives (–4) Pyrazolo[3,4-d]pyrimidin Amino acid ethyl esters, peptide linkages Antibacterial activity

Key Observations :

  • The 4-fluorophenyl group in ’s compound could promote halogen bonding in target interactions, a feature absent in the target’s unsubstituted phenyl group .
  • Peptide-linked derivatives (–4) demonstrate how side-chain modifications (e.g., amino acid esters) enable antibacterial activity, suggesting the target’s propanamide group might be optimized similarly .
EGFR Inhibition and Anticancer Activity

Compounds 234–237 () exhibit EGFR inhibition (IC50: 0.03–0.186 µM) and apoptosis induction in MCF-7 cells. Notably:

  • Compound 237 (IC50: 0.186 µM) is less potent than erlotinib (IC50: 0.03 µM), likely due to steric hindrance from its bulkier benzylidene group .
  • Apoptosis rates correlate with substituent positioning, with 235 showing the highest activity (flow cytometry data) .

Docking studies (PDB: 1M17) suggest pyrazolopyrimidines occupy the ATP-binding site; the target’s side chain could mimic co-crystallized ligands .

Antibacterial Activity

Peptide derivatives (–4) show broad-spectrum antibacterial effects (MIC <1 µg/mL against S. aureus, E. coli), attributed to membrane disruption or enzyme inhibition .

Biological Activity

N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, identified by CAS number 899945-85-8, is a compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O2C_{19}H_{21}N_{5}O_{2} with a molecular weight of 351.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.

PropertyValue
CAS Number 899945-85-8
Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol

This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate for targeted cancer therapy.

Antiproliferative Effects

Research has shown that compounds structurally related to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance:

  • In vitro Studies :
    • The compound has been tested against human lung cancer (A549) and colon cancer (HCT116) cell lines.
    • Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold demonstrated IC50 values ranging from 0.016 µM to 19.56 µM against these cell lines, indicating potent anti-proliferative effects .
  • Cell Cycle Analysis :
    • Flow cytometric analyses reveal that the compound induces apoptosis and arrests the cell cycle at S and G2/M phases, significantly increasing the BAX/Bcl-2 ratio, which is indicative of apoptosis induction .

Comparison with Other Compounds

The biological activity of N-cyclopentyl derivatives can be compared to other known CDK inhibitors:

Compound NameIC50 (µM) A549IC50 (µM) HCT116Mechanism
N-cyclopentyl...8.2119.56CDK2 Inhibition
Erlotinib0.184Not specifiedEGFR Inhibition
Compound 12b0.0160.236EGFR Inhibition

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A study published in PMC9466626 highlighted that several derivatives exhibited strong anti-proliferative effects against A549 and HCT116 cells with specific emphasis on their ability to inhibit EGFR .
  • Molecular Docking Studies : Molecular docking simulations have confirmed that these compounds fit well into the active site of CDK2, suggesting a strong binding affinity that correlates with their inhibitory activity .
  • Pharmacokinetic Studies : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic properties for these compounds, which is essential for their development as therapeutic agents .

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